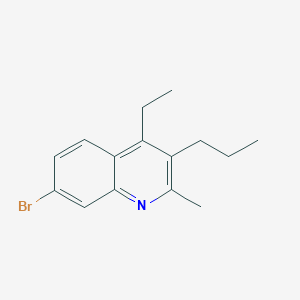
7-Bromo-4-ethyl-2-methyl-3-propylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-4-ethyl-2-methyl-3-propylquinoline is a quinoline derivative with the molecular formula C15H18BrN. This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 4th position, a methyl group at the 2nd position, and a propyl group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-ethyl-2-methyl-3-propylquinoline can be achieved through various synthetic routes. One common method involves the bromination of 4-ethyl-2-methyl-3-propylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 7-Bromo-4-ethyl-2-methyl-3-propylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution: Formation of 7-substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
科学研究应用
7-Bromo-4-ethyl-2-methyl-3-propylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Bromo-4-ethyl-2-methyl-3-propylquinoline involves its interaction with specific molecular targets. The bromine atom and other substituents on the quinoline ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects .
相似化合物的比较
- 7-Chloro-4-ethyl-2-methyl-3-propylquinoline
- 7-Fluoro-4-ethyl-2-methyl-3-propylquinoline
- 7-Iodo-4-ethyl-2-methyl-3-propylquinoline
Comparison: Compared to its halogenated analogs, 7-Bromo-4-ethyl-2-methyl-3-propylquinoline exhibits unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts .
属性
分子式 |
C15H18BrN |
|---|---|
分子量 |
292.21 g/mol |
IUPAC 名称 |
7-bromo-4-ethyl-2-methyl-3-propylquinoline |
InChI |
InChI=1S/C15H18BrN/c1-4-6-13-10(3)17-15-9-11(16)7-8-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3 |
InChI 键 |
PWARBXDBCXNXMW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1CC)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


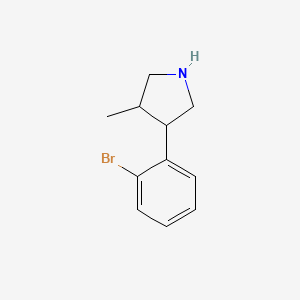

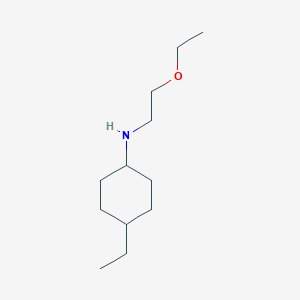
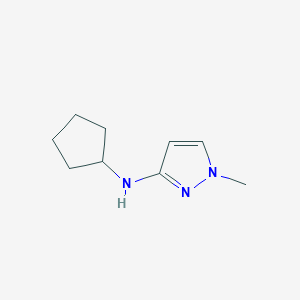
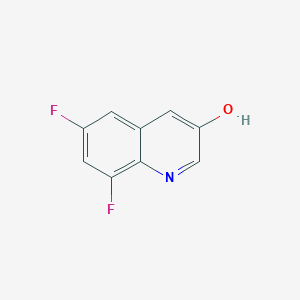
![2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13254942.png)
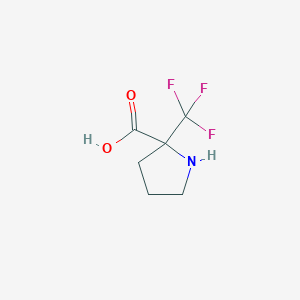
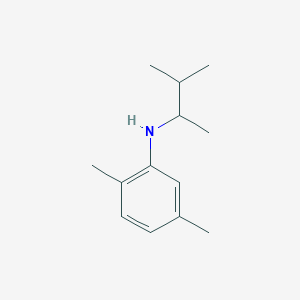
![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B13254954.png)
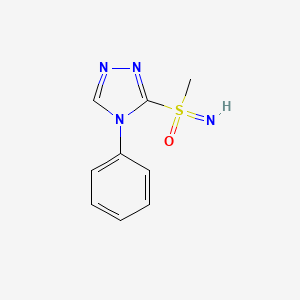
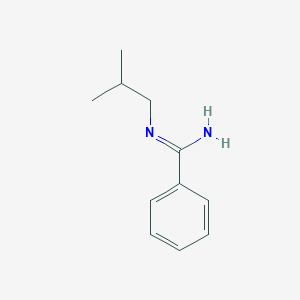
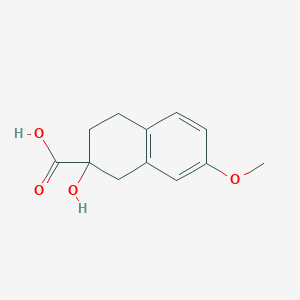
![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13254972.png)
![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B13254994.png)
